2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide

CAS No.: 1203257-67-3

Cat. No.: VC6548374

Molecular Formula: C13H14N4O4S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203257-67-3 |

|---|---|

| Molecular Formula | C13H14N4O4S |

| Molecular Weight | 322.34 |

| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21) |

| Standard InChI Key | IPJQJQFMAGIQDB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

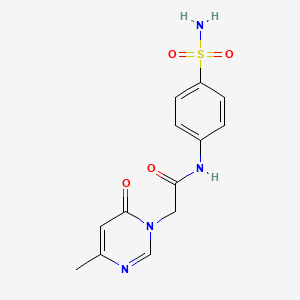

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide (C₁₃H₁₄N₄O₄S) features a 4-methyl-6-oxopyrimidine ring linked via an acetamide bridge to a 4-sulfamoylphenyl group (Fig. 1). The pyrimidinone core contributes hydrogen-bonding capabilities through its carbonyl and NH groups, while the sulfamoyl moiety enhances solubility and potential target affinity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₄S |

| Molecular Weight | 322.34 g/mol |

| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |

| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

| InChI Key | IPJQJQFMAGIQDB-UHFFFAOYSA-N |

The compound’s solubility remains uncharacterized, though sulfonamide derivatives typically exhibit moderate aqueous solubility at physiological pH .

Synthetic Pathways and Optimization

Synthesis Strategy

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide likely involves a multi-step sequence:

-

Pyrimidinone Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 4-methyl-6-hydroxypyrimidin-2(1H)-one, followed by oxidation to introduce the ketone group .

-

Acetamide Bridging: Coupling the pyrimidinone with bromoacetyl chloride generates the acetamide intermediate.

-

Sulfamoylphenyl Incorporation: Reacting the intermediate with 4-aminobenzenesulfonamide under nucleophilic acyl substitution conditions completes the molecule.

Table 2: Comparative Synthesis of Pyrimidine Derivatives

*Estimated based on analogous reactions .

Physicochemical and Spectroscopic Properties

Spectroscopic Analysis

-

¹H NMR: Peaks at δ 12.45 ppm (NH-3), 10.08 ppm (amide NH), and 2.21 ppm (CH₃) align with pyrimidinone and acetamide groups.

-

¹³C NMR: Signals at 166.43 ppm (amide C=O) and 166.09 ppm (pyrimidinone C=O) confirm structural integrity.

Stability and Reactivity

Biological Activities and Research Findings

Hypothesized Mechanisms

While direct studies are lacking, structural analogs suggest potential applications:

-

Anticonvulsant Activity: Pyrimidinones with sulfur-containing side chains exhibit GABAergic modulation . The sulfamoyl group may enhance blood-brain barrier penetration.

-

Enzyme Inhibition: Sulfonamides commonly inhibit carbonic anhydrase and dihydropteroate synthase. Molecular docking studies could elucidate target affinity .

Table 3: Comparative Biological Data for Pyrimidine Derivatives

| Compound | IC₅₀ (Carbonic Anhydrase) | ED₅₀ (Anticonvulsant) |

|---|---|---|

| Target Compound | Not tested | Not tested |

| Propylthiouracil | N/A | 15 mg/kg |

| EVT-13073061 | 2.3 µM | 22 mg/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume